molecular formula C15H16N2O3S B13360553 N-(3,5-Dimethoxyphenyl)-2-(methylthio)nicotinamide

N-(3,5-Dimethoxyphenyl)-2-(methylthio)nicotinamide

Cat. No.: B13360553
M. Wt: 304.4 g/mol
InChI Key: RADIBKUYCROJNH-UHFFFAOYSA-N
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Description

N-(3,5-Dimethoxyphenyl)-2-(methylthio)nicotinamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a nicotinamide core substituted with a 3,5-dimethoxyphenyl group and a methylthio group, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Dimethoxyphenyl)-2-(methylthio)nicotinamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dimethoxyaniline and 2-chloronicotinic acid.

    Formation of Intermediate: The 3,5-dimethoxyaniline undergoes a nucleophilic substitution reaction with 2-chloronicotinic acid to form an intermediate.

    Thioether Formation: The intermediate is then treated with a methylthiolating agent under appropriate conditions to introduce the methylthio group, resulting in the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Dimethoxyphenyl)-2-(methylthio)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3,5-Dimethoxyphenyl)-2-(methylthio)nicotinamide has been explored in several scientific domains:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Studied for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(3,5-Dimethoxyphenyl)-2-(methylthio)nicotinamide exerts its effects is often related to its ability to interact with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-Dimethoxyphenyl)-2-(methylthio)benzamide: Similar structure but with a benzamide core.

    N-(3,5-Dimethoxyphenyl)-2-(methylthio)pyridine: Similar structure but with a pyridine core.

Uniqueness

N-(3,5-Dimethoxyphenyl)-2-(methylthio)nicotinamide is unique due to its combination of a nicotinamide core with both 3,5-dimethoxyphenyl and methylthio substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H16N2O3S

Molecular Weight

304.4 g/mol

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-methylsulfanylpyridine-3-carboxamide

InChI

InChI=1S/C15H16N2O3S/c1-19-11-7-10(8-12(9-11)20-2)17-14(18)13-5-4-6-16-15(13)21-3/h4-9H,1-3H3,(H,17,18)

InChI Key

RADIBKUYCROJNH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)C2=C(N=CC=C2)SC)OC

solubility

>45.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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